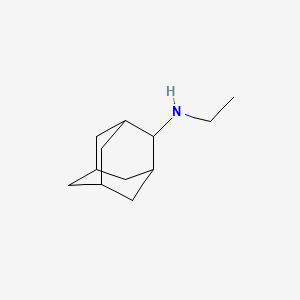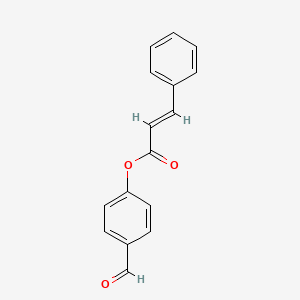![molecular formula C16H13BrCl3NO2 B11709523 N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-Bromphenoxy)-2,2,2-trichlorethyl]-2-phenylacetamid ist eine chemische Verbindung, die für ihre einzigartige Struktur und Eigenschaften bekannt ist. Sie zeichnet sich durch das Vorhandensein einer Bromphenoxygruppe, einer Trichlorethylgruppe und einer Phenylacetamidgruppe aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[1-(4-Bromphenoxy)-2,2,2-trichlorethyl]-2-phenylacetamid umfasst typischerweise die Reaktion von 4-Bromphenol mit Trichloracetylchlorid, um ein Zwischenprodukt zu bilden, das anschließend mit 2-Phenylacetamid umgesetzt wird. Die Reaktionsbedingungen umfassen oft die Verwendung einer Base wie Pyridin oder Triethylamin, um die während der Reaktion gebildete Salzsäure zu neutralisieren .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess würde auf Ausbeute und Reinheit optimiert sein und oft kontinuierliche Durchflussreaktoren und automatisierte Systeme umfassen, um eine gleichmäßige Produktion zu gewährleisten. Die Verwendung von Lösungsmitteln und Reagenzien würde sorgfältig kontrolliert, um Abfall und Umweltauswirkungen zu minimieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
N-[1-(4-Bromphenoxy)-2,2,2-trichlorethyl]-2-phenylacetamid kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom in der Bromphenoxygruppe kann durch andere Nucleophile substituiert werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Produkte zu bilden.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat in einem aprotischen Lösungsmittel wie Dimethylsulfoxid (DMSO).
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Wichtigste gebildete Produkte
Substitution: Produkte mit verschiedenen Substituenten, die das Bromatom ersetzen.
Oxidation: Oxidierte Derivate der ursprünglichen Verbindung.
Reduktion: Reduzierte Formen der Verbindung, die möglicherweise die Trichlorethylgruppe verändern.
Hydrolyse: Phenylessigsäure und 4-Bromphenol.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the trichloroethyl group.
Hydrolysis: Phenylacetic acid and 4-bromophenol.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-Bromphenoxy)-2,2,2-trichlorethyl]-2-phenylacetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese verwendet, um bestimmte funktionelle Gruppen einzuführen.
Biologie: Für seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und antimikrobieller Wirkungen.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[1-(4-Bromphenoxy)-2,2,2-trichlorethyl]-2-phenylacetamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Bromphenoxygruppe kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität möglicherweise hemmen. Die Trichlorethylgruppe kann die Lipophilie der Verbindung erhöhen, wodurch sie Zellmembranen effektiver durchdringen kann. Die Phenylacetamidgruppe kann Wasserstoffbrückenbindungen mit Zielmolekülen ausbilden, wodurch die Wechselwirkung stabilisiert wird .
Wirkmechanismus
The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenylacetamide group can form hydrogen bonds with target molecules, stabilizing the interaction .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(1-(4-Bromphenoxy)-2,2,2-trichlorethyl)-2-furamide
- N-(1-(4-Bromphenoxy)-2,2,2-trichlorethyl)-3-phenylacrylamid
- N-(1-(4-Bromphenoxy)-2,2,2-trichlorethyl)-2-methylbenzamid
Einzigartigkeit
N-[1-(4-Bromphenoxy)-2,2,2-trichlorethyl]-2-phenylacetamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Phenylacetamidgruppe unterscheidet es von anderen ähnlichen Verbindungen, was möglicherweise zu einzigartigen Wechselwirkungen und Anwendungen führt .
Eigenschaften
Molekularformel |
C16H13BrCl3NO2 |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide |
InChI |
InChI=1S/C16H13BrCl3NO2/c17-12-6-8-13(9-7-12)23-15(16(18,19)20)21-14(22)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,21,22) |
InChI-Schlüssel |
UVGIHQWBAFAVPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)
![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B11709453.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)



![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11709485.png)
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide](/img/structure/B11709486.png)

![2-[(2-Chlorophenyl)methylideneamino]phenol](/img/structure/B11709499.png)


![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)

